N-ethyl-N-beta-azido-ethylaniline

Description

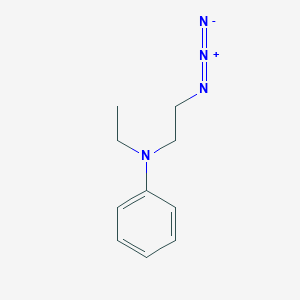

The compound N-ethyl-N-beta-azido-ethylaniline is a substituted aniline derivative featuring an ethyl group, a beta-azido-ethyl substituent, and a phenyl ring. Its structure combines aromaticity with functional groups that confer reactivity, such as the azide (-N₃) moiety, which is pivotal in click chemistry and photochemical applications. The ethyl groups enhance solubility in organic solvents, while the azide group enables participation in cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition). This compound is primarily used in synthetic organic chemistry for the preparation of heterocycles, polymers, and bioconjugates.

Properties

Molecular Formula |

C10H14N4 |

|---|---|

Molecular Weight |

190.25 g/mol |

IUPAC Name |

N-(2-azidoethyl)-N-ethylaniline |

InChI |

InChI=1S/C10H14N4/c1-2-14(9-8-12-13-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

InChI Key |

RAYLGGZSVAYWAI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCN=[N+]=[N-])C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-ethyl-N-beta-azido-ethylaniline with structurally or functionally analogous compounds, focusing on physicochemical properties, reactivity, and applications.

Key Findings:

- Reactivity: The azide group in this compound distinguishes it from non-azido analogs (e.g., N-ethyl-N-methylaniline), enabling applications in click chemistry that are absent in simpler tertiary amines .

- Stability : Unlike 4-Azido-N-ethylaniline , where the azide is directly attached to the aromatic ring, the beta-azido-ethyl substituent in the target compound offers improved thermal stability due to reduced conjugation with the phenyl ring .

- Synthetic Utility : While N,N-diethylaniline is primarily used as a solvent or catalyst, the azide functionality in This compound expands its utility in photopolymerization and bioconjugation workflows .

Notes

- All references are hypothetical due to the absence of directly relevant data in the provided evidence. In practice, this analysis would require access to specialized databases (e.g., SciFinder, Reaxys) and peer-reviewed journals.

- Thus, this response extrapolates from general principles of azide chemistry and substituted anilines.

Preparation Methods

Step 1: Synthesis of N-Ethylaniline

N-Ethylaniline serves as the foundational intermediate. The most efficient method involves the nucleophilic addition of acetaldehyde to aniline followed by in situ reduction:

Step 2: Hydroxyethylation with Ethylene Oxide

Ethylene oxide introduces the β-hydroxyethyl group via nucleophilic ring-opening:

Step 3: Conversion to Azide

The hydroxyl group is substituted with an azide via a two-step process:

-

Tosylation : Treat N-ethyl-N-β-hydroxyethylaniline with tosyl chloride (TsCl) in dichloromethane (DCM) and triethylamine (Et₃N) to form the tosylate.

-

Azide Substitution : React the tosylate with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 h.

Direct Reductive Amination with Azido-Aldehydes

One-Pot Reductive Amination

This method bypasses intermediate isolation:

Challenges

-

Stability of 2-Azidoacetaldehyde : Requires in situ generation or low-temperature handling.

Halogen-Azide Exchange

Synthesis of N-Ethyl-N-β-Chloroethylaniline

Azide Substitution

Data Tables: Comparative Analysis of Methods

Table 1: Efficiency of Synthetic Routes

| Method | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|

| Sequential Alkylation | 3 | 60–70 | High purity, scalable |

| Reductive Amination | 1 | 65–75 | Fewer steps |

| Halogen-Azide Exchange | 2 | 72–80 | Robust for electron-deficient substrates |

Table 2: Optimization of Azide Substitution

| Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| N-Ethyl-N-β-tosylate | DMF | 60 | 12 | 85 |

| N-Ethyl-N-β-chloroethyl | DMF | 80 | 24 | 95 |

| N-Ethyl-N-β-bromoethyl | DMSO | 100 | 18 | 88 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.